Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823937-75-2
VCID: VC3063577
InChI: InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4(5)7(11)9-6(3)10/h3-5H,2H2,1H3,(H,9,10,11)
SMILES: CCOC(=O)C1C2C1C(=O)NC2=O
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

CAS No.: 1823937-75-2

Cat. No.: VC3063577

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate - 1823937-75-2

Specification

CAS No. 1823937-75-2
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Standard InChI InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4(5)7(11)9-6(3)10/h3-5H,2H2,1H3,(H,9,10,11)
Standard InChI Key VXTLKMOCUGGNJJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2C1C(=O)NC2=O
Canonical SMILES CCOC(=O)C1C2C1C(=O)NC2=O

Introduction

Structural Characteristics and Properties

Chemical Structure and Nomenclature

Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate belongs to the azabicyclo[3.1.0]hexane family, where the numbering [3.1.0] designates the number of atoms in each bridge of the bicyclic structure. The compound features a nitrogen atom at the 3-position, carbonyl groups at the 2 and 4 positions, and an ethyl carboxylate group at the 6-position. This structural arrangement creates a strained cyclopropane ring fused to a heterocyclic system.

The nomenclature of this compound follows IUPAC guidelines, where "azabicyclo" indicates the presence of a nitrogen atom within the bicyclic framework. Related compounds include the 3-benzyl derivative, which has been cataloged with CAS No. 146726-13-8 and has synonyms including "3-Benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester" .

Physical and Chemical Properties

While specific data for the non-benzylated Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is limited in the available literature, we can extrapolate some properties from its benzyl-substituted analog. The 3-benzyl derivative has a molecular formula of C15H15NO4 and a molecular weight of 273.28 g/mol . The non-benzylated compound would have a reduced molecular weight corresponding to the absence of the benzyl group.

Table 1: Comparative Physical Properties of Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structure Type
Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylateC9H11NO4 (estimated)197.19 (estimated)Azabicyclic
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylateC15H15NO4273.28Benzylated azabicyclic
3-Azabicyclo(3.1.0)hexane-2-carboxylic acidC6H9NO2 (estimated)127.14 (estimated)Azabicyclic acid

The compound is expected to demonstrate typical reactivity patterns of strained cyclopropane rings, potentially undergoing ring-opening reactions under appropriate conditions. The carbonyl groups at positions 2 and 4 may participate in nucleophilic addition reactions, while the carboxylate functionality provides opportunities for further synthetic transformations.

Stereochemical Considerations

The bicyclic structure of Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate introduces stereochemical complexity. The [3.1.0] bicyclic framework can exist in different stereoisomeric forms, particularly regarding the orientation of the carboxylate group at the 6-position. Research has shown that related azabicyclo[3.1.0]hexane derivatives can be synthesized with high levels of diastereoselectivity, yielding either exo- or endo-configurations depending on the catalyst choice and reaction conditions .

The stereochemical outcome significantly impacts the compound's three-dimensional structure and consequently its potential biological activity and synthetic utility. Control over stereochemistry during synthesis is therefore crucial for applications requiring specific spatial arrangements.

Synthetic Methodologies

Cyclopropanation Approaches

One of the most efficient methods for synthesizing azabicyclo[3.1.0]hexane derivatives is through metal-catalyzed cyclopropanation reactions. Recent advances have demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with remarkably low dirhodium(II) catalyst loadings of 0.005 mol% . This approach represents a significant advancement in the synthetic accessibility of these compounds, as previous methods typically required higher catalyst concentrations.

The cyclopropanation reaction proceeds through a carbene intermediate generated from ethyl diazoacetate, which then undergoes addition to the alkene bond in N-Boc-2,5-dihydropyrrole. Importantly, the stereochemical outcome of this reaction can be controlled by the appropriate choice of catalyst and reaction conditions, allowing for the selective formation of either exo- or endo-3-azabicyclo[3.1.0]hexanes with high levels of diastereoselectivity .

Alternative Synthetic Approaches

Alternative approaches to synthesizing azabicyclo[3.1.0]hexane derivatives may involve strategies similar to those employed for related bicyclic compounds. For instance, the synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid involves a multistep process starting from cis 2-aminomethylcyclopropyl-1,1-dimethyl acetal .

This process includes:

  • Reaction with cyanide in the presence of an alkanecarboxylic acid

  • Formation of N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile

  • Conversion to N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid

  • Final conversion to the target 3-azabicyclo(3.1.0)hexane-2-carboxylic acid

While this approach is designed for the synthesis of a carboxylic acid derivative, similar strategies could potentially be adapted for the synthesis of Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate with appropriate modifications.

Purification and Characterization

A notable advantage of some synthetic approaches to azabicyclo[3.1.0]hexanes is the potential for high-purity products without requiring extensive purification. For example, with appropriate catalyst selection and hydrolysis conditions, either exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed with high diastereoselectivity without the need for chromatographic purification . This feature significantly enhances the practical utility of these synthetic methods, particularly for scale-up and industrial applications.

Table 2: Synthetic Approaches to Azabicyclo[3.1.0]hexane Derivatives

Synthetic ApproachStarting MaterialsCatalyst/ReagentsStereoselectivityPurification Requirements
Dirhodium-catalyzed cyclopropanationN-Boc-2,5-dihydropyrrole, ethyl diazoacetateDirhodium(II) catalysts (0.005 mol%)High diastereoselectivityMinimal (no chromatography required)
Acetal-based synthesiscis 2-aminomethylcyclopropyl-1,1-dialkyl acetalCyanide, alkanecarboxylic acidNot specifiedMultiple steps required

Structural Analogs and Derivatives

Benzyl Derivatives

One significant derivative of the target compound is Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, which includes a benzyl group at the nitrogen atom (position 3). This compound has been cataloged with CAS No. 146726-13-8 and has the molecular formula C15H15NO4 . The presence of the benzyl group provides additional opportunities for π-stacking interactions and hydrophobic effects, potentially influencing both physical properties and biological activities.

The benzyl derivative may exhibit different solubility profiles and binding characteristics compared to the non-benzylated compound, making it valuable for certain applications. Additionally, the benzyl group can serve as a protecting group for the nitrogen, which might be useful in multistep synthetic sequences.

Related Bicyclic Structures

Various azabicyclic structures with different ring sizes and substitution patterns have been reported in the literature. These include:

  • 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid, which has been studied as a plant gametocide

  • 2-Azabicyclo[2.1.1]hexane, which contains a different bicyclic framework

  • Ethyl 2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetate, featuring a larger [3.2.1] bicyclic system with trimethyl substitution

Comparative analysis of these structures provides insights into how variations in ring size, substitution patterns, and functional groups influence physical properties, chemical reactivity, and potential biological activities.

CompoundBicyclic FrameworkKey Functional GroupsNotable Features
Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate[3.1.0]2,4-dioxo, 6-carboxylateStrained cyclopropane ring
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate[3.1.0]3-benzyl, 2,4-dioxo, 6-carboxylateHydrophobic benzyl group
3-Azabicyclo(3.1.0)hexane-2-carboxylic acid[3.1.0]2-carboxylic acidPlant gametocide activity
Ethyl 2-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetate[3.2.1]Trimethyl substitution, 2,4-dioxo, acetate linkerLarger bicyclic system

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